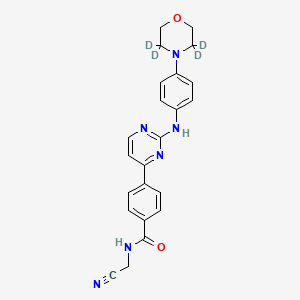
Momelotinib-3,3,5,5-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momelotinib-3,3,5,5-d4 is a deuterated form of momelotinib, a small molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms at specific positions, which can enhance its metabolic stability and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Momelotinib-3,3,5,5-d4 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired deuterated compound.
Chemical Reactions Analysis
Types of Reactions: Momelotinib-3,3,5,5-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized Metabolites: These can include hydroxylated or ketone derivatives.
Reduced Metabolites: These can include alcohol or alkane derivatives.
Substituted Derivatives: These can include halogenated or alkylated products.
Scientific Research Applications
Momelotinib-3,3,5,5-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of momelotinib.
Biology: Employed in biological studies to investigate the effects of deuterium labeling on the biological activity and metabolism of momelotinib.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the improved properties of the deuterated compound in comparison to the non-deuterated form.
Industry: Applied in the development of more stable and effective pharmaceutical formulations.
Mechanism of Action
Momelotinib-3,3,5,5-d4 exerts its effects by inhibiting the activity of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). These kinases are involved in the signaling pathways that regulate cell growth, differentiation, and immune responses. By inhibiting these kinases, this compound can reduce the proliferation of cancerous cells and alleviate symptoms associated with myelofibrosis .
Comparison with Similar Compounds
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis. Unlike Momelotinib-3,3,5,5-d4, it does not have deuterium labeling.
Fedratinib: A selective Janus kinase 2 inhibitor used for myelofibrosis treatment. It also lacks deuterium labeling.
Pacritinib: A Janus kinase 2 and FLT3 inhibitor used in myelofibrosis treatment, without deuterium labeling.
Uniqueness: this compound is unique due to its deuterium labeling, which can enhance its metabolic stability and pharmacokinetic properties. This can potentially lead to improved efficacy and reduced side effects compared to non-deuterated counterparts .
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2 |
InChI Key |
ZVHNDZWQTBEVRY-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















